t-Boc-Aminooxy-PEG12-acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H63NO17/c1-32(2,3)50-31(36)33-49-29-28-48-27-26-47-25-24-46-23-22-45-21-20-44-19-18-43-17-16-42-15-14-41-13-12-40-11-10-39-9-8-38-7-6-37-5-4-30(34)35/h4-29H2,1-3H3,(H,33,36)(H,34,35) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDMRDHSKTJNZGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H63NO17 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

733.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to t-Boc-Aminooxy-PEG12-acid: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physicochemical properties, reactivity, and applications of t-Boc-Aminooxy-PEG12-acid. This heterobifunctional linker is a valuable tool in bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Core Properties of this compound

This compound is a polyethylene (B3416737) glycol (PEG) derivative characterized by a terminal carboxylic acid and a t-Boc protected aminooxy group. The PEG12 linker consists of twelve ethylene (B1197577) glycol units, imparting significant hydrophilicity to the molecule. This enhanced water solubility is a key advantage in biological applications, often improving the pharmacokinetic properties of the conjugated biomolecules.[1][2][3]

Physicochemical Data

| Property | Value | References |

| Chemical Formula | C₃₂H₆₃NO₁₇ | [4] |

| Molecular Weight | 733.9 g/mol | [4][5] |

| CAS Number | 187848-68-6 | [4] |

| Appearance | White to off-white solid or viscous oil | |

| Purity | Typically ≥95% | [6] |

| Solubility | Soluble in water, dichloromethane (B109758) (DCM), dimethylformamide (DMF), and other polar organic solvents. | [4] |

Chemical Reactivity and Functional Groups

The utility of this compound stems from its two distinct functional groups, which allow for sequential and orthogonal conjugation strategies.[7]

-

Carboxylic Acid (-COOH): This terminal group can be activated to react with primary and secondary amines on biomolecules (e.g., lysine (B10760008) residues in proteins) to form stable amide bonds.[5][6] Common activating agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxysuccinimide (NHS), or uronium-based reagents like HATU with a non-nucleophilic base such as diisopropylethylamine (DIPEA).[6][8]

-

t-Boc Protected Aminooxy (-ONH-Boc): The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines that is stable under a variety of conditions but can be readily removed under mild acidic conditions, most commonly with trifluoroacetic acid (TFA).[9][10] Once deprotected, the resulting aminooxy group (-ONH₂) can react with aldehydes or ketones to form a stable oxime linkage.[7][11] This reaction, known as oxime ligation, is highly chemoselective and can be performed under mild, aqueous conditions, making it ideal for bioconjugation.[11][12]

Experimental Protocols

The following are detailed methodologies for the key reactions involving this compound. These protocols are based on established procedures for similar PEGylated linkers and may require optimization for specific applications.

Amide Bond Formation via EDC/NHS Coupling

This protocol describes the conjugation of the carboxylic acid moiety of this compound to a primary amine-containing molecule.

Materials:

-

This compound

-

Amine-containing molecule (e.g., protein, peptide, small molecule)

-

1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

Reaction buffer (e.g., phosphate-buffered saline (PBS) pH 7.2-8.0)

-

Quenching solution (e.g., Tris buffer or glycine)

-

Purification system (e.g., dialysis, size-exclusion chromatography, HPLC)

Procedure:

-

Activation of Carboxylic Acid:

-

Dissolve this compound in anhydrous DMF or DMSO.

-

Add 1.1 equivalents of NHS (or Sulfo-NHS).

-

Add 1.1 equivalents of EDC.

-

Stir the reaction mixture at room temperature for 1-4 hours to form the NHS ester.[8]

-

-

Coupling to Amine:

-

In a separate vessel, dissolve the amine-containing molecule in a suitable reaction buffer.

-

Add the activated NHS ester solution to the amine solution.

-

Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.[8]

-

-

Quenching and Purification:

t-Boc Deprotection

This protocol details the removal of the t-Boc protecting group to expose the aminooxy functionality.

Materials:

-

t-Boc protected compound

-

Dichloromethane (DCM) or dioxane

-

Trifluoroacetic acid (TFA)

-

Cold diethyl ether

-

Nitrogen or argon source

-

Rotary evaporator

Procedure:

-

Dissolution:

-

Dissolve the t-Boc protected compound in an appropriate organic solvent such as DCM or dioxane.[9]

-

-

Acid Treatment:

-

Monitoring the Reaction:

-

The progress of the deprotection can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material and the appearance of the deprotected product.[9]

-

-

Work-up:

-

Remove the TFA and DCM under reduced pressure using a rotary evaporator.[13]

-

Add cold diethyl ether to the residue to precipitate the deprotected product.[13]

-

Centrifuge to pellet the product and discard the supernatant. Wash the pellet with cold diethyl ether two more times.[13]

-

Dry the final product under vacuum. The product will typically be the TFA salt of the amine.[9]

-

Oxime Ligation

This protocol describes the conjugation of the deprotected aminooxy-PEG linker to an aldehyde or ketone-containing molecule.

Materials:

-

Deprotected aminooxy-PEG compound

-

Aldehyde or ketone-containing molecule

-

Reaction buffer (typically pH 6.5-7.5, e.g., PBS)[11]

-

Optional: Aniline (B41778) or its derivatives as a catalyst[11]

-

Purification system (e.g., size-exclusion chromatography, HPLC)

Procedure:

-

Reagent Preparation:

-

Dissolve the aminooxy-PEG compound in the reaction buffer.

-

Dissolve the aldehyde or ketone-containing molecule in a compatible solvent, preferably the reaction buffer.

-

-

Conjugation Reaction:

-

Add a 10-50 fold molar excess of the aminooxy-PEG solution to the aldehyde/ketone solution. The optimal molar ratio should be determined empirically.[14]

-

If a catalyst is used, add aniline to the reaction mixture.

-

Incubate the reaction mixture for 2-4 hours at room temperature. For sensitive molecules, the reaction can be performed at 4°C for a longer duration (e.g., 12-24 hours).[14]

-

-

Purification:

-

Purify the resulting oxime-linked conjugate using an appropriate method such as size-exclusion chromatography or HPLC to remove unreacted starting materials.[14]

-

Applications in Drug Development

The unique properties of this compound make it a versatile tool in the development of complex therapeutics.

PROTACs

In the synthesis of PROTACs, this linker can be used to connect a target protein ligand to an E3 ligase ligand.[1][15] The hydrophilic PEG spacer can improve the solubility and cell permeability of the final PROTAC molecule, while the length of the linker is a critical parameter for optimizing the formation of the ternary complex and subsequent target protein degradation.[3][16]

Antibody-Drug Conjugates (ADCs)

For ADCs, this compound can be used to attach a cytotoxic payload to an antibody.[2][] The PEG linker can help to improve the solubility and stability of the ADC, reduce aggregation, and potentially decrease immunogenicity.[2] The ability to perform sequential conjugations allows for precise control over the final ADC structure.

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key experimental workflows described above.

Caption: Workflow for Amide Bond Formation.

Caption: Sequential Deprotection and Oxime Ligation.

Caption: Solid-Phase PROTAC Synthesis Workflow.

References

- 1. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 2. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 3. precisepeg.com [precisepeg.com]

- 4. This compound, 187848-68-6 | BroadPharm [broadpharm.com]

- 5. This compound - Creative Biolabs [creative-biolabs.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. t-Boc-Aminooxy-PEG-acid | AxisPharm [axispharm.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Amine Protection / Deprotection [fishersci.co.uk]

- 11. broadpharm.com [broadpharm.com]

- 12. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

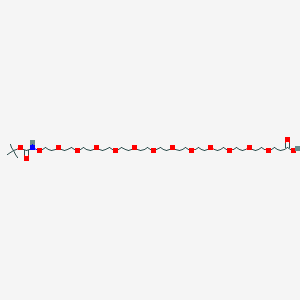

t-Boc-Aminooxy-PEG12-acid structure and chemical formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, chemical properties, and common applications of t-Boc-Aminooxy-PEG12-acid, a heterobifunctional linker widely utilized in bioconjugation and drug development.

Core Structure and Chemical Identity

This compound is a polyethylene (B3416737) glycol (PEG) derivative characterized by a discrete PEG length of 12 ethylene (B1197577) glycol units. This linker possesses two distinct functional groups at its termini: a tert-butoxycarbonyl (Boc) protected aminooxy group and a terminal carboxylic acid. The hydrophilic PEG chain enhances the solubility of the molecule and its conjugates in aqueous media.[1][2]

The terminal carboxylic acid can be activated to react with primary amine groups, forming a stable amide bond.[1][2] The Boc-protected aminooxy group, on the other hand, can be deprotected under mild acidic conditions to reveal a reactive aminooxy group, which can then be conjugated to molecules containing aldehyde or ketone moieties to form a stable oxime linkage.[3][4][5]

Chemical Formula: C₃₂H₆₃NO₁₇[1][6][7]

Molecular Structure: The structure consists of a t-Boc protecting group, an aminooxy functional group, a PEG chain of 12 repeating ethylene glycol units, and a terminal carboxylic acid.

Physicochemical and Quantitative Data

The following table summarizes the key quantitative data for this compound, compiled from various suppliers.

| Property | Value | Source(s) |

| Molecular Weight | 733.9 g/mol | [1][6][8] |

| Exact Mass | 733.4100 g/mol | [7] |

| Chemical Formula | C₃₂H₆₃NO₁₇ | [1][6][7] |

| Purity | ≥95% - 98% | [1][6] |

| CAS Number | 187848-68-6 | [1][6] |

| Solubility | Water, Dichloromethane (DCM) | [6] |

| Storage | -20°C | [1][6] |

Experimental Protocols

The utility of this compound lies in its ability to sequentially link two different molecules. Below are detailed methodologies for the key reactions.

Amide Bond Formation via EDC/NHS Coupling

This protocol describes the conjugation of the carboxylic acid terminus of this compound to a molecule containing a primary amine (e.g., a protein, peptide, or amine-functionalized surface).

Materials:

-

This compound

-

Amine-containing molecule of interest

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

-

Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine

-

Reaction Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

-

Dissolution: Dissolve this compound in the reaction solvent.

-

Activation of Carboxylic Acid:

-

Add 1.5 equivalents of EDC and 1.5 equivalents of NHS (or Sulfo-NHS) to the solution of this compound.

-

Allow the reaction to proceed for 15-30 minutes at room temperature to form the NHS ester intermediate.

-

-

Conjugation to Amine:

-

Dissolve the amine-containing molecule in the coupling buffer.

-

Add the activated t-Boc-Aminooxy-PEG12-NHS ester solution to the amine-containing solution.

-

Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching: Add the quenching solution to the reaction mixture to quench any unreacted NHS ester.

-

Purification: Purify the resulting conjugate using appropriate chromatographic techniques (e.g., size exclusion chromatography or dialysis) to remove unreacted reagents.

Boc Group Deprotection

This protocol describes the removal of the Boc protecting group to expose the reactive aminooxy functionality.

Materials:

-

Boc-protected conjugate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

Procedure:

-

Dissolution: Dissolve the Boc-protected conjugate in DCM.

-

Deprotection Reaction:

-

Add an excess of TFA to the solution (e.g., a 50% TFA/DCM solution).

-

Stir the reaction mixture at room temperature for 30-60 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC) or mass spectrometry.

-

-

Solvent Removal: Remove the TFA and DCM under reduced pressure.

-

Purification: The deprotected product can be purified by precipitation, extraction, or chromatography as needed.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of a typical bioconjugation experiment using this compound.

Caption: Bioconjugation workflow for this compound.

References

- 1. Amine Protection / Deprotection [fishersci.co.uk]

- 2. This compound - Creative Biolabs [creative-biolabs.com]

- 3. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 4. t-Boc-Aminooxy-PEG-acid | AxisPharm [axispharm.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 7. Boc Protection - Common Conditions [commonorganicchemistry.com]

- 8. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to the Synthesis of t-Boc-Aminooxy-PEG12-acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for t-Boc-Aminooxy-PEG12-acid, a valuable heterobifunctional linker commonly employed in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). The synthesis is presented in a multi-step approach, starting from commercially available dodecaethylene glycol. Detailed experimental protocols, quantitative data, and process visualizations are included to facilitate its practical application in a laboratory setting.

Overview of the Synthetic Pathway

The synthesis of this compound is a multi-step process that involves the sequential functionalization of a dodecaethylene glycol (PEG12) backbone. The core strategy is to create a heterobifunctional molecule with a protected aminooxy group at one terminus and a carboxylic acid at the other. This is achieved through a series of protection, activation, and nucleophilic substitution reactions.

The overall synthetic workflow can be summarized as follows:

Caption: Overall synthetic pathway for this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis. The quantitative data, including typical yields and purity, are summarized in tables for clarity.

Step 1: Monotosylation of Dodecaethylene Glycol

The first step involves the selective monotosylation of one of the terminal hydroxyl groups of dodecaethylene glycol. This is a critical step to enable the differential functionalization of the two ends of the PEG chain.

Experimental Protocol:

-

Drying of Dodecaethylene Glycol: Dodecaethylene glycol (1 equivalent) is dried by azeotropic distillation with toluene (B28343) under reduced pressure to remove any residual water.

-

Reaction Setup: The dried dodecaethylene glycol is dissolved in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere (e.g., argon or nitrogen).

-

Addition of Reagents: To the stirred solution at 0 °C, pyridine (B92270) (1.2 equivalents) is added, followed by the dropwise addition of a solution of p-toluenesulfonyl chloride (TsCl) (1.1 equivalents) in anhydrous DCM.

-

Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up: The reaction mixture is washed sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate (B86663), filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexane (B92381) to afford the pure mono-tosylated product.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 70-85% | [1] |

| Purity | >95% (by HPLC) | [1] |

Step 2: Synthesis of α-tosyl-ω-tert-butoxycarbonylmethyl-dodecaethylene glycol (TsO-PEG12-OtBu)

The free hydroxyl group of the mono-tosylated PEG12 is then alkylated with tert-butyl bromoacetate to introduce the protected carboxylic acid functionality.

Experimental Protocol:

-

Reaction Setup: Mono-tosylated PEG12 (1 equivalent) is dissolved in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere.

-

Base Addition: Sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equivalents) is added portion-wise to the solution at 0 °C. The mixture is stirred for 30 minutes at this temperature.

-

Alkylation: A solution of tert-butyl bromoacetate (1.2 equivalents) in anhydrous THF is added dropwise to the reaction mixture.

-

Reaction Monitoring: The reaction is stirred at room temperature for 12-18 hours and monitored by TLC or HPLC.

-

Work-up: The reaction is carefully quenched by the addition of water. The solvent is removed under reduced pressure, and the residue is dissolved in DCM. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 80-90% | [2] |

| Purity | >95% (by HPLC) | [2] |

Step 3: Synthesis of α-(t-Boc-aminooxy)-ω-(tert-butoxycarbonylmethyl)-dodecaethylene glycol

The tosyl group is a good leaving group and is displaced by N-Boc-hydroxylamine to introduce the protected aminooxy functionality.

Experimental Protocol:

-

Preparation of N-Boc-hydroxylamine salt: N-Boc-hydroxylamine (2 equivalents) is dissolved in anhydrous dimethylformamide (DMF), and sodium hydride (2 equivalents) is added at 0 °C. The mixture is stirred for 30 minutes.

-

Substitution Reaction: A solution of TsO-PEG12-OtBu (1 equivalent) in anhydrous DMF is added to the N-Boc-hydroxylamine salt solution.

-

Reaction Monitoring: The reaction mixture is heated to 60-70 °C and stirred for 24-48 hours. The reaction progress is monitored by TLC or HPLC.

-

Work-up: The reaction mixture is cooled to room temperature and diluted with ethyl acetate. The organic layer is washed extensively with water and brine to remove DMF and salts. The organic phase is then dried over anhydrous sodium sulfate and concentrated.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of methanol (B129727) in DCM).

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 60-75% | [3] |

| Purity | >95% (by HPLC) | [3] |

Step 4: Selective Hydrolysis of the tert-Butyl Ester

The final step is the selective deprotection of the tert-butyl ester to yield the free carboxylic acid, while keeping the t-Boc protecting group intact.

Experimental Protocol:

-

Reaction Setup: The purified t-Boc-Aminooxy-PEG12-O-tBu (1 equivalent) is dissolved in a mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) (e.g., 1:1 v/v) at 0 °C.

-

Reaction Monitoring: The reaction is stirred at room temperature for 2-4 hours. The cleavage of the tert-butyl ester is monitored by TLC or LC-MS.

-

Work-up: The solvents are removed under reduced pressure. The residue is co-evaporated with toluene several times to remove residual TFA.

-

Purification: The crude product can be purified by precipitation from a solution in a small amount of DCM by adding cold diethyl ether or by preparative HPLC to obtain the final this compound.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | >90% | [4][5] |

| Purity | >98% (by HPLC) | [4][5] |

Visualized Experimental Workflow

The following diagram illustrates the general workflow for a single step in the synthesis, highlighting the key stages of reaction, work-up, and purification.

Caption: General experimental workflow for a synthesis step.

Characterization

The identity and purity of the final product and all intermediates should be confirmed by standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of characteristic peaks for the PEG backbone, the t-Boc group, and the terminal functional groups.

-

Mass Spectrometry (MS): To verify the molecular weight of the synthesized compounds.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the products at each stage.

Conclusion

The synthesis of this compound presented in this guide provides a robust and reproducible pathway for obtaining this important heterobifunctional linker. By following the detailed protocols and paying close attention to reaction monitoring and purification, researchers can successfully synthesize this versatile molecule for a wide range of applications in drug development and chemical biology. The provided quantitative data serves as a benchmark for expected outcomes, aiding in the planning and execution of the synthesis.

References

Technical Guide: t-Boc-Aminooxy-PEG12-acid as a Heterobifunctional Linker in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of t-Boc-Aminooxy-PEG12-acid, a versatile heterobifunctional linker used in the development of advanced bioconjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Core Properties and Specifications

This compound is a polyethylene (B3416737) glycol (PEG)-based linker featuring two distinct reactive moieties at either end of a 12-unit PEG spacer. This structure allows for the sequential and controlled conjugation of two different molecules. The key functional groups are a t-Boc protected aminooxy group and a terminal carboxylic acid. The hydrophilic PEG chain enhances the solubility and biocompatibility of the resulting conjugate.

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | References |

| CAS Number | 187848-68-6 | [1] |

| Molecular Weight | ~733.9 g/mol | [1] |

| Molecular Formula | C32H63NO17 | [1] |

| Purity | Typically >95% | [1] |

| Storage | -20°C | [1] |

Chemical Structure and Reactivity

The utility of this compound lies in its orthogonal reactivity, which allows for a stepwise conjugation strategy.

-

Carboxylic Acid Group: The terminal carboxylic acid can be activated to react with primary amine groups on a target molecule, such as a protein or peptide, to form a stable amide bond. This reaction is typically facilitated by coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC).[1]

-

t-Boc Protected Aminooxy Group: The aminooxy group is protected by a tert-butyloxycarbonyl (t-Boc) group, which is stable under the conditions required for the carboxylic acid coupling. This protecting group can be removed under mild acidic conditions to reveal the reactive aminooxy group. The deprotected aminooxy group can then react with aldehydes or ketones on a second molecule to form a stable oxime linkage.

Applications in Drug Development

The unique properties of this compound make it a valuable tool in the development of complex therapeutic and diagnostic agents.

-

Antibody-Drug Conjugates (ADCs): In ADC development, this linker can be used to attach a cytotoxic payload to a monoclonal antibody. The carboxylic acid can be conjugated to the antibody, and after deprotection, the aminooxy group can be reacted with a payload containing an aldehyde or ketone.

-

PROTACs: this compound is also employed as a linker in the synthesis of PROTACs.[2] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The linker connects the target protein ligand to the E3 ligase ligand.

Experimental Workflow and Protocols

The following section outlines a general experimental workflow for the use of this compound in a two-step bioconjugation reaction. It is important to note that this is a representative protocol and may require optimization for specific applications.

Representative Protocol for Bioconjugation

Materials:

-

Molecule 1 (containing a primary amine)

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) (optional, for improved efficiency)

-

Anhydrous Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Molecule 2 (containing an aldehyde or ketone)

-

Reaction buffers (e.g., PBS)

-

Purification system (e.g., HPLC, size-exclusion chromatography)

Procedure:

-

Amide Coupling:

-

Dissolve Molecule 1 and a slight molar excess of this compound in anhydrous DMF.

-

Add EDC (and NHS, if used) to the reaction mixture.

-

Allow the reaction to proceed at room temperature for several hours to overnight, monitoring by an appropriate analytical method (e.g., LC-MS).

-

Purify the resulting intermediate conjugate to remove unreacted starting materials and coupling reagents.

-

-

t-Boc Deprotection:

-

Dissolve the purified intermediate conjugate in DCM.

-

Add a solution of TFA in DCM (e.g., 20-50% v/v) at 0°C.

-

Stir the reaction for 1-2 hours at room temperature.

-

Remove the solvent and excess TFA under reduced pressure. The deprotected intermediate is often used in the next step without further purification.

-

-

Oxime Ligation:

-

Dissolve the deprotected intermediate in a suitable reaction buffer.

-

Add a molar excess of Molecule 2 (containing an aldehyde or ketone).

-

Allow the reaction to proceed at room temperature. The reaction progress can be monitored by LC-MS or SDS-PAGE if one of the molecules is a protein.

-

Purify the final bioconjugate using an appropriate chromatographic method.

-

Conclusion

This compound is a powerful and versatile tool for researchers and drug developers engaged in the construction of complex bioconjugates. Its well-defined structure, hydrophilic PEG spacer, and orthogonal reactive ends enable the precise and efficient linkage of diverse molecules, facilitating the development of next-generation therapeutics and diagnostics. While the general principles of its use are well-established, specific applications will require careful optimization of reaction conditions to achieve the desired outcome.

References

Navigating the Properties of t-Boc-Aminooxy-PEG12-acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of t-Boc-Aminooxy-PEG12-acid, a heterobifunctional linker critical in the development of advanced bioconjugates and therapeutics such as PROTACs (Proteolysis Targeting Chimeras). Due to the limited availability of specific quantitative data in public literature, this guide synthesizes available information, draws inferences from structurally similar molecules, and provides detailed experimental protocols to enable researchers to determine precise empirical values.

Core Properties and Structure

This compound is characterized by three key functional components: a tert-butyloxycarbonyl (Boc) protected aminooxy group, a 12-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid. This structure imparts a unique combination of properties essential for its role as a molecular linker. The hydrophilic PEG chain enhances aqueous solubility, while the terminal functional groups provide sites for sequential conjugation.[1]

Solubility Profile

The solubility of this compound is a critical parameter for its application in various reaction conditions. While specific quantitative data is not extensively published, a qualitative understanding can be derived from supplier information and the properties of its constituent parts.

Qualitative Solubility Data

| Solvent | Classification | Reported Solubility | Citation |

| Water | Aqueous | Soluble | [1] |

| Dichloromethane (DCM) | Chlorinated | Soluble | [1] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Inferred Soluble | [2] |

| Dimethylformamide (DMF) | Polar Aprotic | Inferred Soluble | [2] |

*Solubility in DMSO and DMF is inferred from the reported solubility of the closely related t-Boc-Aminooxy-PEG12-NHS ester.[2] The structural similarity suggests a comparable solubility profile in these polar aprotic solvents.

Experimental Protocol for Quantitative Solubility Determination

For applications requiring precise concentration data, the following "shake flask" method, adapted from WHO guidelines, is recommended for determining the equilibrium solubility.[3]

Objective: To determine the quantitative solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., Water, DCM, DMSO, DMF, Acetonitrile)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Validated analytical method for quantification (e.g., HPLC-UV, LC-MS)

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed.[3]

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure the solution is saturated.

-

-

Sample Processing:

-

After equilibration, cease agitation and allow the excess solid to settle.

-

Centrifuge the vials to further separate the solid from the supernatant.

-

-

Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Quantify the concentration of this compound using a validated analytical technique.

-

-

Data Reporting:

-

Express the solubility in units of mg/mL or mol/L.

-

It is recommended to perform a minimum of three replicate determinations for each solvent.[3]

-

References

The Pivotal Role of PEG Linkers in Antibody-Drug Conjugate (ADC) Development: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy has been revolutionized by the advent of Antibody-Drug Conjugates (ADCs), which synergistically combine the specificity of monoclonal antibodies with the potent cell-killing capabilities of cytotoxic payloads. The linker, a critical component connecting these two moieties, plays a paramount role in the overall efficacy and safety of an ADC. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) linkers have emerged as a cornerstone in modern ADC design. This technical guide provides a comprehensive overview of the key literature on PEG linkers in ADC development, summarizing quantitative data, detailing experimental protocols, and visualizing core concepts to empower researchers in this dynamic field.

The Multifaceted Advantages of PEG Linkers in ADCs

The incorporation of PEG chains into ADC linkers offers a multitude of benefits that address key challenges in ADC development, primarily stemming from the often hydrophobic nature of cytotoxic payloads.

Enhanced Hydrophilicity and Solubility: A primary advantage of PEG linkers is their inherent hydrophilicity. Many potent cytotoxic drugs are hydrophobic, which can lead to aggregation of the final ADC, particularly at higher drug-to-antibody ratios (DARs). This aggregation can negatively impact manufacturing, stability, and in vivo performance, potentially leading to rapid clearance and increased immunogenicity. PEG linkers effectively create a hydrophilic shield around the payload, mitigating aggregation and improving the overall solubility of the ADC.[1]

Improved Pharmacokinetics: PEGylation is a well-established strategy to improve the pharmacokinetic (PK) profile of therapeutic molecules.[1] The hydrophilic nature of PEG increases the hydrodynamic radius of the ADC, which can reduce renal clearance and extend the plasma half-life.[1] This prolonged circulation time allows for greater accumulation of the ADC in the tumor tissue, enhancing its therapeutic potential.

Reduced Immunogenicity and Off-Target Toxicity: The PEG chain can sterically hinder the payload and portions of the antibody from interacting with the immune system, potentially reducing the immunogenicity of the ADC. By improving the ADC's solubility and pharmacokinetic profile, PEG linkers can also minimize non-specific uptake by healthy tissues, thereby widening the therapeutic window and reducing off-target toxicity.

Facilitating Higher Drug-to-Antibody Ratios (DARs): The ability to attach a sufficient number of drug molecules to an antibody is crucial for therapeutic efficacy. However, increasing the DAR with hydrophobic payloads can exacerbate aggregation issues. Hydrophilic PEG linkers enable the development of ADCs with higher DARs by counteracting the hydrophobicity of the payload, allowing for the delivery of a greater therapeutic dose to the target cancer cells.[1]

Quantitative Impact of PEG Linker Properties on ADC Performance

The length and architecture of the PEG linker are critical design parameters that can be modulated to optimize the performance of an ADC. The following tables summarize quantitative data from various studies, highlighting the impact of PEG linker length on key ADC attributes.

Table 1: Influence of PEG Linker Length on ADC Pharmacokinetics

| PEG Linker Length | ADC Platform | Clearance Rate (mL/day/kg) | Half-Life (t1/2) | Reference |

| No PEG | Non-binding IgG-MMAE (DAR 8) | ~15 | - | [2] |

| PEG2 | Non-binding IgG-MMAE (DAR 8) | ~10 | - | [2] |

| PEG4 | Non-binding IgG-MMAE (DAR 8) | ~7 | - | [2] |

| PEG8 | Non-binding IgG-MMAE (DAR 8) | ~5 | - | [2] |

| PEG12 | Non-binding IgG-MMAE (DAR 8) | ~5 | - | [2] |

| PEG24 | Non-binding IgG-MMAE (DAR 8) | ~5 | - | [2] |

| No PEG | ZHER2-SMCC-MMAE | - | 19.6 min | [3] |

| 4 kDa PEG | ZHER2-PEG4K-MMAE | - | 49.2 min (2.5-fold increase) | [3] |

| 10 kDa PEG | ZHER2-PEG10K-MMAE | - | 219.0 min (11.2-fold increase) | [3] |

Note: Data is synthesized from different studies and should be interpreted within the context of the specific experimental models.

Table 2: Effect of PEG Linker Length on In Vitro Cytotoxicity (IC50)

| PEG Linker Length | ADC Platform | Cell Line | IC50 (nM) | Reference |

| No PEG | ZHER2-SMCC-MMAE | NCI-N87 (HER2-high) | Not specified, baseline | [3] |

| 4 kDa PEG | ZHER2-PEG4K-MMAE | NCI-N87 (HER2-high) | ~6.5-fold higher than no PEG | [3] |

| 10 kDa PEG | ZHER2-PEG10K-MMAE | NCI-N87 (HER2-high) | ~22.5-fold higher than no PEG | [3] |

| PEG4 | Trastuzumab-PEG-MMAD (DAR 2.5) | SK-BR-3 (HER2+) | ~0.1 | [4] |

| PEG6 | Trastuzumab-PEG-MMAD (DAR 5.0) | SK-BR-3 (HER2+) | ~0.05 | [4] |

| PEG8 | Trastuzumab-PEG-MMAD (DAR 4.8) | SK-BR-3 (HER2+) | ~0.05 | [4] |

| PEG12 | Trastuzumab-PEG-MMAD (DAR 3.7) | SK-BR-3 (HER2+) | ~0.05 | [4] |

| PEG24 | Trastuzumab-PEG-MMAD (DAR 3.0) | SK-BR-3 (HER2+) | ~0.1 | [4] |

Note: A higher IC50 value indicates lower in vitro potency. The effect of PEG linker length on cytotoxicity can be context-dependent.

Table 3: Impact of PEG Linker Length on In Vivo Efficacy (Tumor Growth Inhibition)

| PEG Linker Length | ADC Platform | Tumor Model | Dosing | Outcome | Reference |

| No PEG | ZHER2-SMCC-MMAE | NCI-N87 Xenograft | 5.0 mg/kg | Tumor growth inhibition | [3] |

| 4 kDa PEG | ZHER2-PEG4K-MMAE | NCI-N87 Xenograft | 10.0 mg/kg | Improved tumor growth inhibition vs. no PEG | [3] |

| 10 kDa PEG | ZHER2-PEG10K-MMAE | NCI-N87 Xenograft | 20.0 mg/kg | Most significant tumor growth inhibition | [3] |

| PEG12 | anti-CD30-GA-PABC-MMAE (DAR 8) | Karpas 299 Xenograft | 0.5 mg/kg | High efficacy and tolerability | [4] |

Note: In vivo efficacy is influenced by a combination of factors including pharmacokinetics and cytotoxicity.

Key Experimental Protocols in PEG-ADC Development

The following sections provide detailed methodologies for key experiments involved in the development and evaluation of ADCs with PEG linkers.

ADC Synthesis and Purification

This protocol outlines the conjugation of a maleimide-functionalized PEG-payload to a monoclonal antibody via reduction of interchain disulfide bonds.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

Maleimide-PEG-Payload linker dissolved in a water-miscible organic solvent (e.g., DMSO)

-

Conjugation buffer: e.g., 50 mM sodium phosphate, 50 mM sodium chloride, 2 mM EDTA, pH 7.5.[2][5]

-

Purification/desalting columns (e.g., Sephadex G-25)

-

Storage buffer (e.g., PBS, pH 7.4)

Procedure:

-

Antibody Reduction:

-

Conjugation:

-

Purification:

-

Purify the resulting ADC from unreacted linker-payload and other small molecules using size-exclusion chromatography (SEC) or dialysis.[6]

-

Collect the fractions corresponding to the monomeric ADC.

-

-

Characterization:

-

Determine the final protein concentration using a protein assay (e.g., BCA) or UV-Vis spectrophotometry at 280 nm.

-

Determine the average Drug-to-Antibody Ratio (DAR) using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.

-

Assess the purity and aggregation state of the ADC using SEC.

-

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes the use of the MTT assay to determine the in vitro potency of an ADC.

Materials:

-

Target antigen-positive and antigen-negative cancer cell lines

-

Complete cell culture medium

-

96-well cell culture plates

-

ADC and control articles (unconjugated antibody, free payload)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS).[7]

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO).[8]

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight.[3]

-

-

ADC Treatment:

-

Prepare serial dilutions of the ADC and control articles in cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the diluted ADC or control solutions. Include untreated wells as a negative control.

-

-

Incubation:

-

Incubate the plate for a defined period (e.g., 72-120 hours) at 37°C in a humidified incubator with 5% CO₂.[9]

-

-

MTT Addition and Incubation:

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[8][10] During this time, viable cells will reduce the MTT to purple formazan (B1609692) crystals.

-

-

Formazan Solubilization:

-

Absorbance Measurement:

-

Read the absorbance at a wavelength of 570 nm using a microplate reader.[11] A reference wavelength (e.g., 630 nm) can be used for background correction.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curves to determine the IC50 value for each compound.

-

In Vivo Pharmacokinetic Study

This protocol outlines a typical pharmacokinetic study in rodents to evaluate the clearance and half-life of an ADC.

Materials:

-

Rodents (e.g., mice or rats)

-

ADC solution in a sterile, biocompatible buffer

-

Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

-

Method for ADC quantification (e.g., ELISA or LC-MS/MS)

Procedure:

-

Dosing:

-

Administer a single intravenous (IV) dose of the ADC at a defined concentration to a cohort of animals.[12]

-

-

Blood Sampling:

-

Collect blood samples at predetermined time points post-injection (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, etc.).[13]

-

-

Sample Processing:

-

Process the blood samples to isolate plasma.

-

-

Quantification:

-

Quantify the concentration of the total antibody or conjugated ADC in the plasma samples using a validated analytical method.[1]

-

-

Data Analysis:

-

Plot the plasma concentration of the ADC versus time.

-

Determine key pharmacokinetic parameters such as clearance, half-life (t1/2), and area under the curve (AUC) using appropriate pharmacokinetic modeling software.

-

In Vivo Antitumor Efficacy Study (Xenograft Model)

This protocol describes an efficacy study in a tumor xenograft model to assess the anti-tumor activity of an ADC.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Human tumor cells that express the target antigen

-

ADC and vehicle control solutions

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation:

-

Subcutaneously implant the tumor cells into the flank of the mice.

-

-

Tumor Growth and Randomization:

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[2]

-

Randomize the mice into treatment and control groups.

-

-

ADC Administration:

-

Administer the ADC and vehicle control to their respective groups, typically via intravenous injection, at a predetermined dose and schedule.

-

-

Tumor Monitoring:

-

Measure the tumor volume and body weight of the mice regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²)/2.[12]

-

-

Endpoint:

-

The study is concluded when the tumors in the control group reach a predefined size, or at a set time point.

-

-

Data Analysis:

-

Calculate the tumor growth inhibition (TGI) by comparing the tumor volumes in the treated groups to the control group.

-

Evaluate the overall survival of the different treatment groups.

-

Visualizing Core Concepts in PEG-ADC Development

The following diagrams, created using the DOT language, illustrate key concepts in the development and mechanism of action of ADCs with PEG linkers.

Caption: General mechanism of action for an antibody-drug conjugate.

Caption: A typical workflow for the development of an antibody-drug conjugate.

Caption: Logical relationships between PEG linker properties and ADC performance.

Conclusion

PEG linkers are indispensable tools in the design and development of next-generation antibody-drug conjugates. Their ability to enhance solubility, improve pharmacokinetic profiles, and enable higher drug loading directly contributes to the creation of more effective and safer targeted cancer therapies. A thorough understanding of how PEG linker properties, such as length and architecture, quantitatively impact ADC performance is crucial for the rational design of novel ADCs. The experimental protocols and conceptual frameworks presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of antibody-drug conjugates. As our understanding of the intricate interplay between the antibody, linker, and payload continues to evolve, the strategic use of versatile components like PEG linkers will undoubtedly pave the way for even more innovative and life-saving cancer treatments.

References

- 1. Whole-Body Pharmacokinetics of Antibody in Mice Determined using Enzyme-Linked Immunosorbent Assay and Derivation of Tissue Interstitial Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. broadpharm.com [broadpharm.com]

- 3. texaschildrens.org [texaschildrens.org]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. beta.broadpharm.com [beta.broadpharm.com]

- 6. confluore.com [confluore.com]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. benchchem.com [benchchem.com]

- 9. championsoncology.com [championsoncology.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. scribd.com [scribd.com]

- 12. Pharmacokinetics and Pharmacodynamics of Antibody-Drug Conjugates Administered via Subcutaneous and Intratumoral Routes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

The Cornerstone of Targeted Protein Degradation: An In-depth Technical Guide to PROTAC Linkers

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of the Linker in PROTACs

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are composed of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and, critically, a chemical linker that connects the two.[3][4] While the ligands provide specificity, the linker is far from a passive spacer. Its composition, length, rigidity, and attachment points are crucial determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[5][6] An optimally designed linker facilitates the formation of a stable and productive ternary complex between the POI and the E3 ligase, leading to efficient ubiquitination and subsequent degradation of the target protein by the proteasome.[7][8] Conversely, a poorly designed linker can result in steric hindrance, unfavorable conformations, or instability, ultimately compromising degradation efficiency.[9] This guide provides a comprehensive overview of PROTAC linkers, their function, and the experimental methodologies used to evaluate their impact on targeted protein degradation.

Function and Classification of PROTAC Linkers

The primary function of the PROTAC linker is to bridge the POI-binding and E3 ligase-binding ligands, enabling the formation of a ternary complex.[10] The characteristics of the linker directly influence the geometry and stability of this complex, which in turn dictates the efficiency of ubiquitin transfer from the E3 ligase to the target protein.[6]

PROTAC linkers can be broadly classified based on their chemical composition and flexibility:

-

Flexible Linkers: These are the most common type of linkers and typically consist of alkyl chains or polyethylene (B3416737) glycol (PEG) units.[9]

-

Alkyl Chains: Simple hydrocarbon chains that offer significant conformational flexibility. They are synthetically accessible but are generally hydrophobic, which can affect the solubility of the PROTAC.[9]

-

Polyethylene Glycol (PEG) Chains: Composed of repeating ethylene (B1197577) glycol units, PEG linkers are more hydrophilic than alkyl chains, which can improve the solubility and cell permeability of the PROTAC molecule.[9] Approximately 54% of reported PROTACs utilize PEG linkers.[9]

-

-

Rigid Linkers: These linkers incorporate cyclic structures, such as piperazine, piperidine, or aromatic rings, to introduce conformational constraints.[9] This rigidity can help to pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation and enhanced metabolic stability.[9]

-

"Clickable" Linkers: The use of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has become a popular and efficient method for PROTAC synthesis.[11] This approach allows for the modular and rapid assembly of PROTAC libraries with diverse linkers. The resulting triazole ring is metabolically stable and can be considered a component of a rigid linker strategy.[9]

Data Presentation: The Impact of Linker Properties on PROTAC Efficacy

The efficacy of a PROTAC is typically quantified by two key parameters:

-

DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[9]

-

Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax value indicates greater efficacy.[9]

The following tables summarize experimental data from various studies, illustrating the impact of linker length and composition on PROTAC performance.

Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1) [6]

| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |

| Alkyl/Ether | < 12 | No degradation | - |

| Alkyl/Ether | 12 - 29 | Submicromolar | - |

| Alkyl/Ether | 21 | 3 | 96 |

| Alkyl/Ether | 29 | 292 | 76 |

Table 2: Impact of Linker Length on Degradation of Estrogen Receptor α (ERα) []

| Linker Type | Linker Length (atoms) | Degradation Efficacy |

| PEG | 12 | Effective |

| PEG | 16 | More Potent |

Table 3: Comparison of Flexible vs. Rigid Linkers for Androgen Receptor (AR) Degradation [9]

| Linker Type | PROTAC | Degradation of AR in 22Rv1 cells (at 3 µM) |

| Flexible (PEG) | Parent PROTAC | Exhibited degradation |

| Rigid (Disubstituted Cyclohexane) | Rigidified PROTAC | More potent degradation |

Table 4: Impact of Linker Composition on Cereblon (CRBN) Degradation [6]

| Linker Composition | Degradation in HEK293T cells |

| Nine-atom alkyl chain | Concentration-dependent decrease |

| Three PEG units | Weak degradation |

Experimental Protocols

Accurate and reproducible experimental data are paramount in the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments cited in this guide.

Protocol 1: PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry"

This protocol describes a general procedure for the final ligation step in PROTAC synthesis, coupling an azide-functionalized component with an alkyne-functionalized component.[11][13]

Reagents and Materials:

-

Azide-functionalized component (POI ligand or E3 ligase ligand with linker, 1.0 eq)

-

Alkyne-functionalized component (the other binding partner, 1.1 eq)

-

Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O, 0.1 eq)

-

Sodium ascorbate (B8700270) (0.2 eq)

-

Solvent (e.g., a mixture of tert-butanol (B103910) and water, or DMF)

-

Nitrogen atmosphere

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve the azide-functionalized component and the alkyne-functionalized component in the chosen solvent system under a nitrogen atmosphere.

-

In a separate vial, prepare a fresh solution of sodium ascorbate in water.

-

In another vial, prepare a solution of copper(II) sulfate pentahydrate in water.

-

Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.

-

Purify the final PROTAC by flash column chromatography or preparative HPLC.

Protocol 2: Western Blotting for Protein Degradation Analysis

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[5][10][14]

Cell Culture and Treatment:

-

Plate cells (e.g., HEK293T, 22Rv1) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment.

-

Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.

-

Determine the protein concentration of each lysate using a protein assay such as the bicinchoninic acid (BCA) assay.

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).

-

Calculate DC50 and Dmax values from the dose-response curves.

Protocol 3: Surface Plasmon Resonance (SPR) for Ternary Complex Characterization

This protocol provides a general workflow for assessing the formation and stability of the POI-PROTAC-E3 ligase ternary complex using SPR.[7][15]

Experimental Setup:

-

Immobilize one of the proteins (e.g., the E3 ligase) onto the sensor chip surface.

-

Prepare a series of solutions containing the PROTAC at a constant concentration and the target protein at varying concentrations (or vice versa).

Procedure:

-

Binary Interaction Analysis:

-

Inject the PROTAC over the immobilized E3 ligase to determine the binary binding kinetics (ka, kd) and affinity (KD).

-

Inject the target protein over a different flow cell with immobilized E3 ligase as a negative control.

-

-

Ternary Complex Formation:

-

Inject the pre-incubated mixture of PROTAC and target protein over the immobilized E3 ligase.

-

Monitor the binding response in real-time to observe the formation of the ternary complex.

-

-

Data Analysis:

-

Analyze the sensorgrams to determine the kinetics and affinity of the ternary complex formation.

-

Calculate the cooperativity factor (α), which indicates whether the binding of the second protein is enhanced (α > 1) or hindered (α < 1) by the presence of the first.

-

Protocol 4: Isothermal Titration Calorimetry (ITC) for Ternary Complex Thermodynamics

This protocol outlines the use of ITC to measure the thermodynamic parameters of ternary complex formation.[16][17][18]

Sample Preparation:

-

Dialyze all proteins and the PROTAC into the same buffer to minimize heats of dilution.

-

Determine the accurate concentrations of all components.

Experimental Procedure:

-

Binary Titrations:

-

Titrate the PROTAC into the target protein solution to determine the binary binding affinity and thermodynamics.

-

Titrate the PROTAC into the E3 ligase solution to determine the other binary interaction parameters.

-

-

Ternary Complex Titration:

-

Saturate the E3 ligase with the PROTAC.

-

Titrate the target protein into the E3 ligase-PROTAC complex solution.

-

-

Data Analysis:

-

Analyze the resulting thermograms to determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) of the ternary complex formation.

-

Calculate the Gibbs free energy (ΔG) and entropy (ΔS) of binding.

-

Mandatory Visualization

Caption: PROTAC-mediated protein degradation pathway.

Caption: A typical workflow for the design and evaluation of PROTACs.

Caption: The Ubiquitin-Proteasome System signaling pathway.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aragen.com [aragen.com]

- 8. The Essential Role of Linkers in PROTACs [axispharm.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. cytivalifesciences.com [cytivalifesciences.com]

- 16. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Isothermal Titration Calorimetry (ITC) [protocols.io]

- 18. Isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding Boc protection and deprotection in peptide synthesis

An In-depth Technical Guide to Boc Protection and Deprotection in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of the tert-butyloxycarbonyl (Boc) protecting group in peptide synthesis, a cornerstone of solid-phase peptide synthesis (SPPS). It details the chemical principles, experimental protocols, and critical considerations for the successful application of Boc chemistry in the construction of peptide chains.

Introduction to Boc Protection in Peptide Synthesis

The strategic use of protecting groups is fundamental to successful peptide synthesis. The tert-butyloxycarbonyl (Boc) group is a widely used acid-labile protecting group for the α-amino group of amino acids. Its application was a pivotal development in the field, enabling the stepwise and controlled assembly of amino acids into a desired peptide sequence.

The core principle of Boc-based SPPS involves the following cyclical steps:

-

Attachment: The C-terminal amino acid, with its α-amino group protected by Boc, is anchored to a solid support (resin).

-

Deprotection: The Boc group is removed from the α-amino group of the resin-bound amino acid, typically using a moderately strong acid like trifluoroacetic acid (TFA).

-

Coupling: The next Boc-protected amino acid is activated and coupled to the newly liberated amino group of the preceding residue.

-

Repeat: The deprotection and coupling steps are repeated until the desired peptide sequence is assembled.

-

Cleavage: The completed peptide is cleaved from the solid support, and all side-chain protecting groups are removed simultaneously, usually with a strong acid such as hydrofluoric acid (HF).

The success of this strategy hinges on the differential acid lability of the α-amino Boc group and the more acid-stable side-chain protecting groups.

The Chemistry of Boc Protection and Deprotection

Boc Protection of Amino Acids

The introduction of the Boc group onto the α-amino group of an amino acid is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc)₂O under basic conditions. The reaction proceeds via a nucleophilic attack of the deprotonated amino group on one of the carbonyl carbons of (Boc)₂O.

Key Reagents and Conditions:

-

Boc Source: Di-tert-butyl dicarbonate ((Boc)₂O) is the most common and efficient reagent.

-

Base: An aqueous solution of a base like sodium hydroxide (B78521) (NaOH), sodium carbonate (Na₂CO₃), or triethylamine (B128534) (TEA) is used to deprotonate the amino group, enhancing its nucleophilicity.

-

Solvent: A mixed solvent system, often a combination of an organic solvent like dioxane, tetrahydrofuran (B95107) (THF), or acetone (B3395972) with water, is employed to dissolve both the amino acid and (Boc)₂O.

The general reaction is as follows:

H₂N-CHR-COOH + ((CH₃)₃COCO)₂O → (CH₃)₃COCO-NH-CHR-COOH + (CH₃)₃COH + CO₂

Boc Deprotection: The Key to Stepwise Synthesis

The removal of the Boc group is the critical deprotection step in Boc-SPPS. It is achieved by treatment with a moderately strong acid, most commonly trifluoroacetic acid (TFA). The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to liberate the free amine.

Mechanism of Acid-Catalyzed Boc Deprotection:

-

Protonation of the Boc group's carbonyl oxygen by TFA.

-

Formation of a stable tert-butyl cation.

-

Decomposition of the resulting carbamic acid to yield the free amino group and carbon dioxide.

This deprotection step must be selective, removing the α-amino Boc group without cleaving the peptide from the resin or removing the side-chain protecting groups.

Quantitative Data in Boc Chemistry

The efficiency of both the protection and deprotection steps is crucial for the overall yield and purity of the final peptide. The following tables summarize key quantitative data related to these processes.

Table 1: Common Conditions for Boc Protection of Amino Acids

| Amino Acid Type | Reagent | Base | Solvent System | Typical Reaction Time | Typical Yield |

| Aliphatic | (Boc)₂O | NaOH | Dioxane/Water | 2-4 hours | >95% |

| Aromatic | (Boc)₂O | Na₂CO₃ | THF/Water | 3-6 hours | >90% |

| Hydroxylic | (Boc)₂O | TEA | Dioxane/Water | 4-8 hours | >90% |

| Acidic/Amidic | (Boc)₂O | NaOH | Acetone/Water | 2-5 hours | >95% |

Table 2: Reagents and Conditions for Boc Deprotection in SPPS

| Reagent | Concentration | Scavenger | Typical Reaction Time | Efficacy | Notes |

| Trifluoroacetic acid (TFA) | 25-50% in Dichloromethane (DCM) | None typically required | 20-30 minutes | >99% | Standard and most common method. |

| Hydrochloric acid (HCl) | 4M in Dioxane | None | 30-60 minutes | >98% | Can be used as an alternative to TFA. |

Experimental Protocols

Protocol for Boc Protection of Alanine

This protocol provides a general procedure for the protection of an amino acid with the Boc group.

Materials:

-

L-Alanine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH)

-

Dioxane

-

Water

-

Ethyl acetate (B1210297)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Hydrochloric acid (1N)

Procedure:

-

Dissolve L-Alanine (1 equivalent) in a 1:1 mixture of dioxane and water containing NaOH (2 equivalents).

-

Cool the solution to 0°C in an ice bath.

-

Add (Boc)₂O (1.1 equivalents) to the solution while stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Concentrate the reaction mixture under reduced pressure to remove the dioxane.

-

Wash the aqueous layer with ethyl acetate to remove any unreacted (Boc)₂O.

-

Acidify the aqueous layer to pH 2-3 with 1N HCl at 0°C.

-

Extract the product into ethyl acetate (3 times).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Evaporate the solvent under reduced pressure to yield Boc-L-Alanine.

Protocol for Boc Deprotection in Solid-Phase Peptide Synthesis

This protocol outlines the removal of the Boc group from a resin-bound amino acid.

Materials:

-

Peptide-resin with an N-terminal Boc group

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

Procedure:

-

Swell the peptide-resin in DCM for 20 minutes.

-

Drain the DCM.

-

Add a solution of 50% TFA in DCM to the resin.

-

Agitate the mixture for 30 minutes at room temperature.

-

Drain the TFA solution.

-

Wash the resin with DCM (3 times) to remove excess TFA.

-

Neutralize the resin by washing with a solution of 5% DIEA in DCM (2 times, 5 minutes each).

-

Wash the resin with DCM (3 times) to remove excess DIEA.

-

The resin is now ready for the next coupling step.

Visualizing Workflows and Pathways

Diagrams are essential for understanding the logical flow of processes in peptide synthesis.

Caption: Experimental workflow for the Boc protection of an amino acid.

Caption: Cyclical workflow for Boc deprotection in Solid-Phase Peptide Synthesis (SPPS).

Caption: Simplified mechanism of acid-catalyzed Boc deprotection.

Conclusion

The Boc protection strategy remains a robust and valuable tool in the synthesis of peptides, particularly for specific applications and sequences. A thorough understanding of the underlying chemistry, optimization of reaction conditions, and adherence to well-defined protocols are paramount for achieving high-purity peptides. This guide provides the foundational knowledge and practical methodologies to effectively implement Boc chemistry in peptide synthesis endeavors.

Methodological & Application

Application Notes and Protocols for the Conjugation of t-Boc-Aminooxy-PEG12-acid to Antibodies

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the covalent conjugation of t-Boc-Aminooxy-PEG12-acid to primary amine residues (e.g., lysine) on antibodies. This process yields an antibody-PEG conjugate with a protected aminooxy group, which can be subsequently deprotected to allow for the site-specific attachment of a payload molecule containing an aldehyde or ketone functional group via an oxime bond. The inclusion of a polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and can improve the pharmacokinetic properties of the final antibody conjugate.

The protocol is divided into three main stages:

-

Activation and Conjugation: Activation of the carboxylic acid on this compound using EDC and NHS chemistry, followed by conjugation to the antibody.

-

Purification of the Intermediate Conjugate: Removal of excess PEG linker and reagents.

-

Deprotection of the t-Boc Group: Exposure of the terminal aminooxy functionality.

-

Characterization of the Final Conjugate: Analysis of the PEG-to-antibody ratio (PAR).

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided below.

| Reagent | Supplier | Purpose |

| This compound | Various | PEG linker |

| Monoclonal Antibody (mAb) | User-defined | Target protein |

| N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) | Standard laboratory supplier | Carboxyl group activator |

| N-hydroxysuccinimide (NHS) | Standard laboratory supplier | Stabilizes activated carboxyl group |

| 2-(N-morpholino)ethanesulfonic acid (MES) Buffer | Standard laboratory supplier | Activation buffer |

| Phosphate-Buffered Saline (PBS), pH 7.2-7.5 | Standard laboratory supplier | Conjugation and wash buffer |

| Trifluoroacetic acid (TFA) | Standard laboratory supplier | Boc deprotection reagent |

| Dichloromethane (DCM) | Standard laboratory supplier | Solvent for deprotection |

| Hydroxylamine (B1172632) or Tris Buffer | Standard laboratory supplier | Quenching agent |

| Size-Exclusion Chromatography (SEC) Column | e.g., Sephadex G-25 | Purification of conjugate |

| Amicon® Ultra Centrifugal Filter Units | MilliporeSigma | Buffer exchange and concentration |

| DMSO or DMF | Standard laboratory supplier | Solvent for PEG linker |

Experimental Protocols

Stage 1: Activation of this compound and Conjugation to Antibody

This stage involves the activation of the terminal carboxylic acid of the PEG linker to form a reactive NHS ester, which then couples with primary amines on the antibody.

Protocol:

-

Antibody Preparation:

-

If the antibody solution contains primary amine-containing buffers (e.g., Tris), exchange the buffer to PBS (pH 7.2-7.5) using an Amicon® Ultra centrifugal filter unit or dialysis.

-

Adjust the antibody concentration to 2-10 mg/mL in PBS.

-

-

PEG Linker Preparation:

-

Allow the this compound, EDC, and NHS to equilibrate to room temperature before opening.

-

Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10-50 mg/mL).

-

-

Activation of PEG Linker:

-

In a separate microcentrifuge tube, dissolve this compound in MES buffer (0.1 M MES, 0.5 M NaCl, pH 5.0-6.0). A 10 to 20-fold molar excess of the PEG linker over the antibody is a good starting point for optimization.

-

Add EDC and NHS to the PEG linker solution. A common starting point is a 2-5 fold molar excess of EDC and NHS over the PEG linker.

-

Incubate the activation reaction for 15-30 minutes at room temperature with gentle mixing.

-

-

Conjugation to Antibody:

-

Add the activated PEG linker solution to the antibody solution.

-

Adjust the pH of the reaction mixture to 7.2-7.5 using PBS if necessary.

-

Incubate the conjugation reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.

-

-

Quenching the Reaction:

-

Add a quenching solution such as hydroxylamine or Tris buffer to a final concentration of 10-50 mM to stop the reaction by hydrolyzing any unreacted NHS esters.

-

Incubate for 15-30 minutes at room temperature.

-

Quantitative Parameters for Stage 1:

| Parameter | Recommended Range/Value | Notes |

| Antibody Concentration | 2-10 mg/mL | Higher concentrations can increase conjugation efficiency. |

| Molar Ratio (PEG:Antibody) | 10:1 to 20:1 | This should be optimized for the specific antibody. |

| Molar Ratio (EDC:PEG) | 2:1 to 5:1 | A slight excess ensures efficient activation. |

| Molar Ratio (NHS:PEG) | 2:1 to 5:1 | Stabilizes the activated intermediate. |

| Activation Buffer | 0.1 M MES, 0.5 M NaCl, pH 5.0-6.0 | Optimal pH for EDC/NHS activation. |

| Conjugation Buffer | PBS, pH 7.2-7.5 | Optimal pH for NHS ester reaction with amines. |

| Reaction Time (Activation) | 15-30 minutes | At room temperature. |

| Reaction Time (Conjugation) | 2 hours at RT or overnight at 4°C | Longer incubation at 4°C can be beneficial. |

| Quenching Agent | 10-50 mM Hydroxylamine or Tris | Stops the conjugation reaction. |

Stage 2: Purification of the t-Boc-Aminooxy-PEG-Antibody Conjugate

Purification is critical to remove unreacted PEG linker and other reagents from the conjugate.

Protocol:

-

Size-Exclusion Chromatography (SEC):

-

Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with PBS (pH 7.2-7.5).

-

Apply the quenched reaction mixture to the column.

-

Elute the conjugate with PBS. The antibody conjugate will elute in the void volume, while smaller molecules like the unreacted PEG linker and quenching agents will be retained.

-

Collect fractions and monitor the protein concentration using UV absorbance at 280 nm.

-

Pool the fractions containing the purified conjugate.

-

-

Buffer Exchange and Concentration (Optional):

-